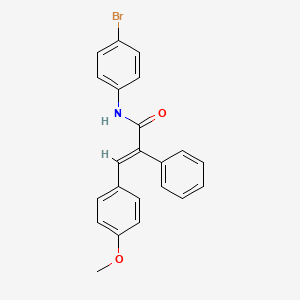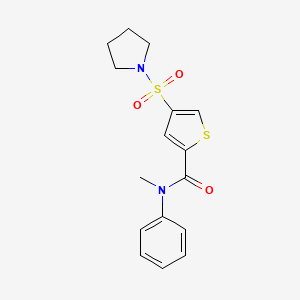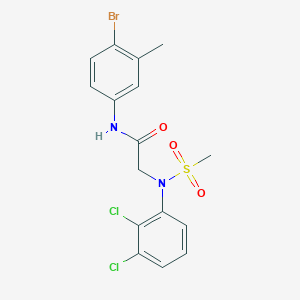
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that is commonly used in scientific research. This compound is known for its ability to modulate various biological processes, making it a valuable tool in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known that this compound binds to certain target proteins and modulates their activity. This can result in changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, making it useful in the study of enzyme regulation. Additionally, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to modulate cellular signaling pathways, resulting in changes in cellular physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to modulate various biological processes. This compound has been shown to be effective in the study of enzyme regulation and signaling pathways, making it a valuable tool in the field of biochemistry and pharmacology. However, one limitation of using N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its potential toxicity. This compound should be handled with care and appropriate safety measures should be taken when working with it.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the study of its effects on specific signaling pathways and cellular processes. Additionally, further research could be done to determine the potential therapeutic applications of this compound in the treatment of various diseases. Finally, the development of new synthetic methods for N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new compounds with similar biological activity.
Métodos De Síntesis
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is synthesized using a multi-step process. The first step involves the reaction of 4-Bromoaniline with 4-Methoxybenzaldehyde in the presence of a catalyst to form 4-(4-methoxyphenyl)-N-(4-bromophenyl)aniline. This intermediate compound is then reacted with Phenylacryloyl chloride in the presence of a base to form the final product, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is commonly used in scientific research as a tool to modulate various biological processes. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it useful in the study of enzyme kinetics and regulation. Additionally, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used to study the effects of protein-protein interactions, as well as the role of certain signaling pathways in cellular physiology.
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANQNAUZFHMXJS-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)

![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5132346.png)
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)


![diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)
![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)
![3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5132374.png)
![6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5132392.png)
![dibenzyl[2-(diphenylphosphoryl)propyl]oxophosphine](/img/structure/B5132414.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)
